7-(3,4-Dimethoxyphenyl)-7-oxoheptanoic acid

Description

Properties

IUPAC Name |

7-(3,4-dimethoxyphenyl)-7-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O5/c1-19-13-9-8-11(10-14(13)20-2)12(16)6-4-3-5-7-15(17)18/h8-10H,3-7H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLFOBMKXZSCXQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)CCCCCC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645474 | |

| Record name | 7-(3,4-Dimethoxyphenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32435-16-8 | |

| Record name | 7-(3,4-Dimethoxyphenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 7-(3,4-Dimethoxyphenyl)-7-oxoheptanoic acid

An In-depth Technical Guide to the Physicochemical Properties of 7-(3,4-Dimethoxyphenyl)-7-oxoheptanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional organic molecule featuring a keto group, a carboxylic acid, and a dimethoxy-substituted aromatic ring. This guide provides a comprehensive analysis of its core physicochemical properties, leveraging both established chemical principles and data from analogous structures due to the limited publicly available experimental data on this specific compound. We present predicted spectroscopic profiles (NMR, IR, MS) and detail robust, self-validating experimental protocols for empirical characterization. The methodologies described herein are designed to provide the scientific community with a practical framework for analyzing this and similar keto acid derivatives, which are valuable intermediates in synthetic chemistry and potential pharmacophores in drug discovery.

Introduction to this compound

Scientific Rationale and Context

Keto acids are pivotal intermediates in numerous metabolic pathways and serve as versatile building blocks in organic synthesis.[1] The title compound, this compound, integrates several key functional groups: a terminal carboxylic acid offering a handle for amide or ester formation, a six-carbon aliphatic chain providing flexibility and lipophilicity, and an aromatic ketone with electron-donating methoxy groups. This unique combination makes it a molecule of interest for constructing more complex chemical architectures, potentially for pharmaceutical applications. Understanding its fundamental physicochemical properties is the first and most critical step in its development pipeline, dictating everything from reaction conditions and purification strategies to formulation and bioavailability.

Chemical Identity and Structure

The unambiguous identification of a compound is foundational to all subsequent research. The key identifiers and structural representation for this compound are provided below.

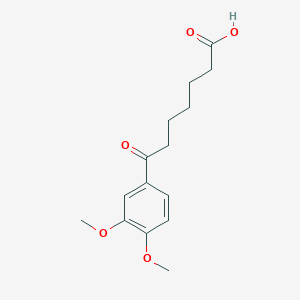

Caption: 2D Structure of the title compound.

Core Physicochemical Properties

The functional behavior of a molecule in both chemical and biological systems is governed by its intrinsic properties.

Summary of Physicochemical Data

The following table summarizes known and predicted properties for this compound.

| Property | Value | Source / Method |

| IUPAC Name | This compound | Sigma-Aldrich |

| CAS Number | 32435-16-8 | Sigma-Aldrich |

| Molecular Formula | C₁₅H₂₀O₅ | Isomer Data[2] |

| Molecular Weight | 296.32 g/mol | Calculated |

| InChI Key | RLFOBMKXZSCXQQ-UHFFFAOYSA-N | Sigma-Aldrich |

| Physical Form | Solid (Predicted) | Analog Comparison |

| Purity | ≥97% | Sigma-Aldrich |

| Boiling Point | ~470-480 °C (Predicted) | Analog Data[3] |

| Solubility | Soluble in Methanol, DMSO, DMF. Sparingly soluble in water. | Functional Group Analysis |

| pKa | ~4.5 - 5.0 (Predicted) | Analog Comparison |

| XLogP3 | ~2.9 - 3.5 (Predicted) | Analog Data[3][4] |

| Polar Surface Area | ~63.6 Ų | Analog Data[3][4] |

Detailed Property Analysis

-

Molecular Weight and Formula : With a molecular weight of 296.32 g/mol , the compound falls within the range typical for small molecule drug candidates. The formula C₁₅H₂₀O₅ indicates a moderate degree of unsaturation, primarily accounted for by the aromatic ring and two carbonyl groups.

-

Solubility Profile : The presence of a terminal carboxylic acid group imparts some polar character, suggesting limited solubility in aqueous media, which would be pH-dependent (increasing at higher pH as the carboxylate salt is formed). The dimethoxyphenyl group and the C6 aliphatic chain contribute significant nonpolar character, predicting good solubility in organic solvents like methanol, ethanol, DMSO, and chlorinated solvents.

-

Acidity (pKa) : The pKa of the carboxylic acid is predicted to be slightly higher (less acidic) than that of a simple alkanoic acid (like heptanoic acid, pKa ~4.89) due to the electron-donating effect of the distant phenyl ketone group. However, it remains a weak acid, a crucial factor for its behavior in physiological buffers and for designing extraction protocols.

-

Lipophilicity (XLogP3) : The predicted XLogP3 values suggest the compound has moderate lipophilicity. This is a key parameter in drug development, influencing membrane permeability and absorption.

Spectroscopic and Analytical Characterization

As direct experimental spectra for this compound are not widely published, this section provides a theoretical guide to its anticipated spectral characteristics based on established principles.[5]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

| Proton Assignment | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet | 1H | Deshielded, exchangeable proton. |

| Aromatic (H-2', H-5', H-6') | 6.90 - 7.60 | Multiplet | 3H | H-2' and H-6' will be influenced by the ortho ketone and methoxy groups. H-5' will be distinct. |

| Methoxy (-OCH₃) | 3.90 - 4.00 | Two Singlets | 6H (3H each) | Characteristic region for methoxy groups on an aromatic ring. |

| α to Ketone (-CH₂COAr) | 2.90 - 3.05 | Triplet | 2H | Deshielded by the adjacent carbonyl group. |

| α to Acid (-CH₂COOH) | 2.35 - 2.50 | Triplet | 2H | Deshielded by the adjacent carboxylic acid. |

| Aliphatic Chain (-CH₂-) | 1.40 - 1.80 | Multiplet | 6H | Overlapping signals from the three central methylene groups of the heptanoic chain. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Shift (δ, ppm) | Rationale |

| Ketone Carbonyl (ArC =O) | 198 - 202 | Typical range for an aryl ketone. |

| Acid Carbonyl (C =OOH) | 178 - 182 | Typical range for a carboxylic acid. |

| Aromatic (C-1' to C-6') | 110 - 155 | Complex region. C-3' and C-4' (bearing OCH₃) will be downfield (~149-155 ppm). C-1' (attached to ketone) will be deshielded. |

| Methoxy (-OC H₃) | 55 - 57 | Characteristic chemical shift for methoxy carbons. |

| Aliphatic Chain (-C H₂-) | 24 - 45 | Carbons closer to the carbonyl groups will be further downfield. |

Predicted Infrared (IR) Spectrum

| Functional Group | Predicted Wavenumber (cm⁻¹) | Appearance |

| O-H (Carboxylic Acid) | 2500 - 3300 | Very Broad |

| C-H (Aromatic/Aliphatic) | 2850 - 3100 | Medium-Sharp |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |

| C=O (Aryl Ketone) | 1670 - 1690 | Strong, Sharp |

| C=C (Aromatic) | 1580 - 1620 | Medium |

| C-O (Aryl Ether) | 1230 - 1270 | Strong |

Predicted Mass Spectrum (ESI-)

-

Molecular Ion : Expect a strong signal for the deprotonated molecule [M-H]⁻ at m/z 295.12.

-

Key Fragments : Fragmentation would likely occur via loss of H₂O (m/z 277.11), loss of CO₂ (m/z 251.15), and cleavage on either side of the ketone, leading to fragments corresponding to the benzoyl cation (m/z 165.05) and fragments of the heptanoic acid chain.

Recommended Experimental Protocols

To ensure scientific integrity, all characterization must follow robust, self-validating protocols.

Overall Characterization Workflow

The following workflow provides a logical sequence for the comprehensive analysis of a new batch of the title compound.

Caption: A validated workflow for physicochemical characterization.

Protocol 1: Solubility Determination

-

Preparation : Prepare saturated solutions by adding an excess of the compound (~10 mg) to 1 mL of various solvents (e.g., Water, PBS pH 7.4, Methanol, Acetonitrile, DMSO) in separate vials.

-

Equilibration : Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Separation : Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

-

Quantification : Carefully remove a known volume of the supernatant, dilute it with an appropriate mobile phase, and quantify the concentration using a pre-validated HPLC-UV or LC-MS method against a standard curve.

-

Validation : The experiment should be run in triplicate to ensure reproducibility.

Protocol 2: Purity Assessment by LC-MS/MS

-

Rationale : Keto acids can be unstable, particularly in the context of mass spectrometry analysis.[6] A pre-column derivatization to form a stable oxime enhances reproducibility and sensitivity.[1][7]

Caption: Derivatization workflow for robust keto acid analysis.

-

Step-by-Step Methodology :

-

Standard Preparation : Prepare a stock solution of the compound in methanol. Create a series of calibration standards (e.g., 10 nM to 10 µM) by serial dilution.

-

Sample Preparation : Dissolve the test sample in methanol to an approximate concentration within the calibration range.

-

Derivatization : To 50 µL of each standard and sample, add 50 µL of an O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution in a suitable buffer. The reaction can be gently heated (e.g., 60 °C for 30 min) to ensure complete derivatization.[1]

-

LC Separation : Inject the derivatized sample onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).[8] Use a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

MS/MS Detection : Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).

-

Parent Ion (Q1) : The m/z of the deprotonated oxime derivative.

-

Fragment Ion (Q3) : A characteristic and stable fragment ion for quantification.

-

-

Data Analysis : Construct a calibration curve by plotting the peak area against concentration for the standards. Determine the concentration of the test sample from this curve. Purity is calculated as the area of the main peak relative to the total area of all detected peaks.

-

Validation : Assess linearity (r² > 0.99), accuracy, and precision (CV% < 15%) of the method.[1][9]

-

Conclusion

This guide establishes a detailed physicochemical and analytical profile for this compound. While a lack of published experimental data necessitates a predictive approach for its spectroscopic properties, the provided analytical workflows offer a robust framework for empirical validation. The methodologies, particularly the emphasis on derivatization for LC-MS/MS analysis, are grounded in established best practices for the characterization of keto acids. This document serves as a foundational resource for any researcher or developer intending to utilize this versatile molecule in their work.

References

-

Development of a New LC-MS/MS Method for the Quantification of Keto Acids. PLoS One.

-

Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. MDPI.

-

Analysis of intracellular α-keto acids by HPLC with fluorescence detection. The Royal Society of Chemistry.

-

This compound. Sigma-Aldrich.

-

Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism. ACS Publications.

-

Analysis of intracellular α-keto acids by HPLC with fluorescence detection. RSC Publishing.

-

7-(4-methoxyphenyl)-7-oxoheptanoic acid. Echemi.

-

7-(3,5-dimethyl-4-methoxyphenyl)-7-oxoheptanoic acid. Echemi.

-

7-(2,3-DIMETHOXYPHENYL)-7-OXOHEPTANOIC ACID. JHECHEM CO LTD.

-

Spectral Analysis of 7-(3,5-Difluorophenyl)-7-oxoheptanoic Acid: A Theoretical Guide. BenchChem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. echemi.com [echemi.com]

- 3. echemi.com [echemi.com]

- 4. echemi.com [echemi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Analysis of intracellular α-keto acids by HPLC with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to 7-(3,4-Dimethoxyphenyl)-7-oxoheptanoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 7-(3,4-Dimethoxyphenyl)-7-oxoheptanoic acid, a molecule of interest in medicinal chemistry and drug discovery. This document details its chemical identity, including its CAS number and structure, and offers a detailed, field-proven protocol for its synthesis via Friedel-Crafts acylation. Furthermore, this guide explores the compound's physicochemical properties, predicted analytical characteristics, and its potential biological activities and metabolic pathways, drawing insights from structurally related molecules. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to synthesize, characterize, and evaluate this compound for therapeutic applications.

Chemical Identity and Structure

This compound is a keto-acid featuring a dimethoxy-substituted phenyl ring linked to a seven-carbon aliphatic chain terminating in a carboxylic acid.

-

IUPAC Name: this compound

-

CAS Number: 32435-16-8[1]

-

Molecular Formula: C₁₅H₂₀O₅

-

Molecular Weight: 280.32 g/mol

Structure:

Caption: 2D structure of this compound.

Synthesis Protocol: Friedel-Crafts Acylation

The synthesis of this compound can be reliably achieved through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution involves the reaction of an acylating agent with an aromatic ring in the presence of a Lewis acid catalyst. In this case, 1,2-dimethoxybenzene (veratrole) is acylated with heptanedioic anhydride.

Reaction Scheme:

Caption: Synthesis of this compound.

Step-by-Step Methodology

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride (AlCl₃) and anhydrous dichloromethane (CH₂Cl₂). Cool the suspension to 0 °C in an ice bath.

-

Formation of Acylium Ion: Dissolve heptanedioic anhydride in anhydrous CH₂Cl₂ and add it dropwise to the stirred AlCl₃ suspension via the dropping funnel. The formation of the acylium ion electrophile will occur.

-

Acylation: To the resulting mixture, add a solution of 1,2-dimethoxybenzene in anhydrous CH₂Cl₂ dropwise, maintaining the temperature at 0 °C. The methoxy groups of 1,2-dimethoxybenzene are ortho, para-directing, leading to substitution at the para position due to less steric hindrance.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer and extract the aqueous layer with CH₂Cl₂. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Physicochemical and Analytical Data

| Property | Predicted Value/Information |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents. Poorly soluble in water. |

| Melting Point | Not reported, but expected to be a crystalline solid with a defined melting point. |

| ¹H NMR | Expected signals for the aromatic protons of the 3,4-dimethoxyphenyl group, the methoxy protons, and the aliphatic protons of the heptanoic acid chain. |

| ¹³C NMR | Expected signals for the carbonyl carbon, the carboxylic acid carbon, the aromatic carbons, the methoxy carbons, and the aliphatic carbons. |

| IR (Infrared) Spectroscopy | Characteristic absorption bands for the carbonyl (C=O) of the ketone and carboxylic acid, the hydroxyl (-OH) of the carboxylic acid, and the C-O stretching of the methoxy groups. |

| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including cleavage at the acyl-aryl bond. |

Potential Biological Activity and Therapeutic Applications

While direct biological studies on this compound are not extensively reported, the structural motifs present in the molecule suggest potential therapeutic applications based on the known activities of related compounds.

Anti-Inflammatory Potential

The 3,4-dimethoxyphenyl moiety is found in numerous natural and synthetic compounds with demonstrated anti-inflammatory properties. For instance, (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, isolated from Zingiber cassumunar, exhibits significant anti-inflammatory effects by inhibiting prostaglandin biosynthesis.[2] It is plausible that this compound could exert similar effects by modulating inflammatory pathways.

Caption: Postulated anti-inflammatory mechanism of action.

Anticancer Activity

Many methoxy-substituted chalcones and other aromatic ketones have shown promising anticancer activities.[3] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The presence of the methoxy groups on the phenyl ring is often crucial for this activity. Therefore, this compound warrants investigation as a potential anticancer agent.

Predicted Metabolic Pathways

The metabolism of methoxy-substituted aromatic compounds in vivo often involves O-demethylation mediated by cytochrome P450 enzymes. It is anticipated that this compound would undergo similar metabolic transformations, leading to the formation of hydroxylated metabolites. These metabolites may possess their own biological activities.

Caption: Predicted primary metabolic pathway.

Conclusion

This compound is a readily synthesizable molecule with potential for further investigation in drug discovery. Its structural similarity to known anti-inflammatory and anticancer agents makes it an attractive candidate for biological screening. This guide provides the necessary foundational information for researchers to embark on the synthesis, characterization, and biological evaluation of this promising compound.

References

-

Friedel-Crafts Acylation - Organic Chemistry Portal. Available from: [Link]

-

Experimental procedure for Friedel-Crafts alkylation of 1,4-dimethoxybenzene. Available from: [Link]

-

Anticancer and antimicrobial activity of methoxy amino chalcone derivatives. ResearchGate. Available from: [Link]

-

Panthong, A., Kanjanapothi, D., Niwatananant, W., Tuntiwachwuttikul, P., & Reutrakul, V. (1997). Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb. Phytomedicine, 4(3), 207-212. Available from: [Link]

Sources

The Multifaceted Biological Activities of Dimethoxyphenyl Alkanoic Acids: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling the Therapeutic Potential of a Versatile Scaffold

Dimethoxyphenyl alkanoic acids represent a class of organic compounds characterized by a phenyl ring substituted with two methoxy groups and an alkanoic acid side chain. This seemingly simple scaffold is the foundation for a diverse range of biological activities, making it a privileged structure in medicinal chemistry and drug discovery. These compounds, found in various natural products and synthesized as novel chemical entities, have demonstrated significant potential in therapeutic areas including oncology, inflammation, and infectious diseases.

This technical guide provides an in-depth exploration of the biological activities of dimethoxyphenyl alkanoic acids. It is designed for researchers, scientists, and drug development professionals, offering a blend of mechanistic insights, practical experimental protocols, and structure-activity relationship (SAR) analysis. Our objective is to not only summarize the existing knowledge but also to provide a framework for the rational design and evaluation of new therapeutic agents based on this versatile chemical motif. We will delve into the key molecular targets and signaling pathways modulated by these compounds, providing a solid foundation for future research and development endeavors.

I. Anti-inflammatory Activity: Targeting Key Mediators of Inflammation

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Dimethoxyphenyl alkanoic acids have emerged as promising anti-inflammatory agents by targeting key enzymes and transcription factors that drive the inflammatory cascade.

A. Mechanism of Action: Inhibition of Cyclooxygenase-2 (COX-2) and NF-κB Signaling

A primary mechanism underlying the anti-inflammatory effects of dimethoxyphenyl alkanoic acids is the inhibition of cyclooxygenase-2 (COX-2). COX-2 is an inducible enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.[1][2] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[1][2]

Furthermore, many dimethoxyphenyl derivatives exert their anti-inflammatory effects by modulating the nuclear factor-kappa B (NF-κB) signaling pathway.[3][4] NF-κB is a critical transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4] Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB.[3] Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of its target genes.[3][4] Certain dimethoxyphenyl alkanoic acids have been shown to inhibit this process by preventing the degradation of IκBα and blocking the nuclear translocation of the p65 subunit of NF-κB.[3][5]

Figure 1: Anti-inflammatory mechanism of dimethoxyphenyl alkanoic acids.

B. Structure-Activity Relationship (SAR)

The anti-inflammatory potency of dimethoxyphenyl alkanoic acids is significantly influenced by their structural features:

-

Position of Methoxy Groups: The substitution pattern of the methoxy groups on the phenyl ring is critical. For instance, in curcumin analogs, the presence and position of methoxy groups play a vital role in their anti-inflammatory effects.[6]

-

Alkanoic Acid Side Chain: The length and branching of the alkanoic acid side chain can impact activity. Studies on other anti-inflammatory alkanoic acids have shown that acetic and 2-propionic acid side chains often confer good cyclooxygenase inhibitory activity.[7]

-

Other Substituents: The introduction of other substituents on the phenyl ring can modulate the electronic and steric properties of the molecule, thereby influencing its binding to target enzymes and receptors.[6]

| Compound/Analog Class | Key Structural Features | Observed Anti-inflammatory Activity | Reference |

| Curcumin Analogs | Methoxy group position and other phenyl substituents (e.g., -OH, -Br) | Potent inhibition of LPS-induced NO, iNOS, and COX-2 expression. | [6] |

| (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol | Dimethoxy substitution on the phenyl ring | Marked inhibition of carrageenan-induced edema and prostaglandin biosynthesis. | [8] |

| Acridine Alkanoic Acids | Acetic and 2-propionic acid side chains | Inhibition of carrageenan-induced edema, consistent with cyclooxygenase inhibition models. | [7] |

| Phenolic Acids | -CH2COOH and -CH=CHCOOH groups | Enhanced antioxidant and likely anti-inflammatory activities compared to -COOH. | [9] |

C. Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a method to determine the COX-2 inhibitory activity of test compounds.

1. Principle: The assay measures the peroxidase activity of COX, where the enzyme catalyzes the conversion of arachidonic acid to prostaglandin G2. This process is coupled to the oxidation of a fluorometric probe, resulting in a quantifiable fluorescent signal.[10][11]

2. Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Fluorometric Probe (e.g., ADHP)

-

Heme (cofactor)

-

Arachidonic Acid (substrate)

-

Test compounds and a known COX-2 inhibitor (e.g., Celecoxib)

-

96-well black microplate

-

Fluorescence plate reader

3. Procedure:

-

Compound Preparation: Dissolve test compounds and controls in a suitable solvent (e.g., DMSO) to prepare stock solutions. Further dilute with COX Assay Buffer to the desired final concentrations.

-

Reaction Mixture Preparation: In a 96-well plate, add the following to each well:

-

COX Assay Buffer

-

Heme

-

Fluorometric Probe

-

COX-2 enzyme

-

-

Incubation with Inhibitor: Add the test compounds or control inhibitor to the respective wells. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.

-

Initiation of Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.

-

Measurement: Immediately measure the fluorescence intensity kinetically for 5-10 minutes using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[11]

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each test compound concentration and calculate the IC50 value.

II. Anticancer Activity: Inducing Apoptosis and Disrupting the Cytoskeleton

The anticancer potential of dimethoxyphenyl alkanoic acids and their derivatives is a rapidly growing area of research. These compounds have been shown to induce cancer cell death through multiple mechanisms, primarily by triggering apoptosis and interfering with microtubule dynamics.

A. Mechanism of Action: Intrinsic Apoptotic Pathway and Tubulin Polymerization Inhibition

A significant number of dimethoxyphenyl-containing compounds exert their anticancer effects by inducing apoptosis, or programmed cell death, primarily through the intrinsic (mitochondrial) pathway.[12][13] This pathway is initiated by intracellular stress, leading to the activation of pro-apoptotic proteins like Bax and Bak.[14] These proteins permeabilize the outer mitochondrial membrane, causing the release of cytochrome c into the cytoplasm.[15] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, the initiator caspase of the intrinsic pathway.[14] Caspase-9, in turn, activates effector caspases like caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates.[14] Some dimethoxyphenyl derivatives have been shown to downregulate anti-apoptotic proteins such as XIAP, further promoting apoptosis.[12]

Another key anticancer mechanism of this class of compounds is the inhibition of tubulin polymerization.[16] Microtubules are essential components of the cytoskeleton, playing crucial roles in cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, the building block of microtubules, these compounds can either inhibit its polymerization into microtubules or promote their depolymerization.[17][18] This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and ultimately triggers apoptosis.[19]

Figure 2: Anticancer mechanisms of dimethoxyphenyl alkanoic acid derivatives.

B. Structure-Activity Relationship (SAR)

The anticancer activity of dimethoxyphenyl derivatives is highly dependent on their chemical structure:

-

Substitution Pattern: The presence of dimethoxy and trimethoxy phenyl rings is a common feature in many potent cytotoxic compounds.[19]

-

Heterocyclic Core: The incorporation of heterocyclic rings, such as 1,2,4-triazole, can significantly enhance cytotoxic activity.[16]

-

Side Chain Modifications: Modifications to the side chain, including the introduction of anilide moieties, can improve activity against specific cancer cell lines.[16]

| Compound Class | Key Structural Features | Anticancer Activity (IC50) | Target Cell Lines | Reference |

| 1,2,4-Triazole-3-carboxanilides | 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl) core with various anilide substitutions | 7.79 - 13.20 µM | MCF-7 (breast) | [16] |

| Trimethoxyphenyl-based analogs | Varied azalactone ring modifications | 1.38 - 3.21 µM | HepG2 (liver) | [19] |

| Amino Chalcone Derivatives | Chalcone scaffold with amino group modifications | 1.52 - 2.54 µM | MGC-803 (gastric), HCT-116 (colon), MCF-7 (breast) | [20] |

C. Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol describes a method to assess the effect of test compounds on tubulin polymerization in vitro.

1. Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm.[18] Inhibitors of tubulin polymerization will prevent or reduce this increase in absorbance.

2. Materials:

-

Purified tubulin (e.g., from bovine brain)

-

Tubulin Polymerization Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

-

GTP solution

-

Glycerol (as a polymerization enhancer)

-

Test compounds and known tubulin inhibitors (e.g., Nocodazole) and stabilizers (e.g., Paclitaxel)

-

96-well clear microplate

-

Temperature-controlled spectrophotometer

3. Procedure:

-

Preparation: Reconstitute tubulin and prepare all reagents on ice to prevent premature polymerization.

-

Reaction Setup: In a pre-chilled 96-well plate on ice, add the following to each well:

-

Tubulin Polymerization Buffer

-

Glycerol

-

GTP

-

Test compound or control

-

-

Initiation of Polymerization: Add the tubulin solution to each well.

-

Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

Data Analysis: Plot the absorbance at 340 nm versus time. Compare the polymerization curves of the test compounds to the positive and negative controls to determine their effect on tubulin polymerization.

III. Antioxidant Activity: Scavenging Free Radicals

Several dimethoxyphenyl alkanoic acids exhibit significant antioxidant properties, which contribute to their overall biological activity profile. The ability to scavenge free radicals can mitigate oxidative stress, a key factor in the pathogenesis of many diseases, including atherosclerosis and neurodegeneration.

The antioxidant capacity of these compounds is largely attributed to the phenolic hydroxyl groups and the electron-donating nature of the methoxy substituents on the phenyl ring.[9] The specific arrangement of these groups influences the ease with which a hydrogen atom can be donated to a free radical, thereby neutralizing it. The nature of the alkanoic acid side chain also plays a role, with -CH2COOH and -CH=CHCOOH groups generally enhancing antioxidant activity compared to a simple -COOH group.[9]

IV. Conclusion and Future Directions

Dimethoxyphenyl alkanoic acids and their derivatives represent a rich and versatile source of biologically active compounds with significant therapeutic potential. Their ability to modulate key signaling pathways in inflammation and cancer, such as NF-κB, COX-2, apoptosis, and tubulin polymerization, underscores their importance in drug discovery.

The structure-activity relationships discussed in this guide highlight the critical role of the substitution pattern on the phenyl ring and the nature of the alkanoic acid side chain in determining the biological activity. This knowledge provides a rational basis for the design of new analogs with improved potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

-

Lead Optimization: Systematic modification of the dimethoxyphenyl alkanoic acid scaffold to enhance target-specific activity and reduce off-target effects.

-

In Vivo Studies: Comprehensive evaluation of the most promising compounds in relevant animal models of disease to assess their efficacy and safety.

-

Mechanism of Action Studies: Deeper investigation into the molecular mechanisms of action to identify novel targets and pathways.

-

Combination Therapies: Exploring the potential of these compounds in combination with existing therapies to enhance efficacy and overcome drug resistance.

By leveraging the insights provided in this guide, researchers can accelerate the development of novel and effective therapies based on the dimethoxyphenyl alkanoic acid scaffold, ultimately addressing unmet medical needs in oncology, inflammation, and beyond.

V. References

-

Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Tubulin Polymerization Assay Kit. (n.d.). Cytoskeleton, Inc. Retrieved from [Link]

-

Panthong, A., Kanjanapothi, D., Niwatananant, W., Tuntiwachwuttikul, P., & Reutrakul, V. (1997). Anti-inflammatory Activity of Compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} Isolated From Zingiber Cassumunar Roxb. Phytomedicine, 4(3), 207-12. Retrieved from [Link]

-

Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides. (2018). PubMed. Retrieved from [Link]

-

COX-2 Inhibitor Screening Kit. (n.d.). Creative BioMart. Retrieved from [Link]

-

Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. (2023). Arabian Journal of Chemistry. Retrieved from [Link]

-

(2,6-Dimethylphenyl)arsonic Acid Induces Apoptosis through the Mitochondrial Pathway, Downregulates XIAP, and Overcomes Multidrug Resistance to Cytostatic Drugs in Leukemia and Lymphoma Cells In Vitro. (2024). MDPI. Retrieved from [Link]

-

Tubulin polymerization assay. Tubulin (Tb) at a final concentration of... (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and structure-activity relationships of anti-inflammatory 9,10-dihydro-9-oxo-2-acridine-alkanoic acids and 4-(2-carboxyphenyl)aminobenzenealkanoic acids. (1990). PubMed. Retrieved from [Link]

-

Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines. (2019). ScienceOpen. Retrieved from [Link]

-

Structure-Activity Relationship of Curcumin: Role of the Methoxy Group in Anti-inflammatory and Anticolitis Effects of Curcumin. (2017). PubMed. Retrieved from [Link]

-

Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. (2022). National Institutes of Health. Retrieved from [Link]

-

Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. (2021). MDPI. Retrieved from [Link]

-

COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

-

Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. (2022). MDPI. Retrieved from [Link]

-

Targeting Apoptotic Pathway of Cancer Cells with Phytochemicals and Plant-Based Nanomaterials. (2023). National Institutes of Health. Retrieved from [Link]

-

Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies. (2014). National Institutes of Health. Retrieved from [Link]

-

COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. (2017). National Institutes of Health. Retrieved from [Link]

-

Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. (2015). National Institutes of Health. Retrieved from [Link]

-

Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. (2023). National Institutes of Health. Retrieved from [Link]

-

Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. (2020). ResearchGate. Retrieved from [Link]

-

Design and Synthesis of Methoxyphenyl- and Coumarin-based Chalcone Derivatives as Anti-inflammatory Agents by inhibition of NO Production and Down-Regulation of NF-κB in LPS-Induced RAW264.7 Macrophage Cells. (2025). ResearchGate. Retrieved from [Link]

-

Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents. (2010). PubMed. Retrieved from [Link]

-

Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions. (2019). National Institutes of Health. Retrieved from [Link]

-

Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents. (2022). MDPI. Retrieved from [Link]

-

Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. (2015). MDPI. Retrieved from [Link]

-

Inhibition of nuclear factor kappaB by direct modification in whole cells--mechanism of action of nordihydroguaiaritic acid, curcumin and thiol modifiers. (1996). PubMed. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Structure-Activity Relationship of Curcumin: Role of the Methoxy Group in Anti-inflammatory and Anticolitis Effects of Curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationships of anti-inflammatory 9,10-dihydro-9-oxo-2-acridine-alkanoic acids and 4-(2-carboxyphenyl)aminobenzenealkanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. COX-2 Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. mdpi.com [mdpi.com]

- 13. scienceopen.com [scienceopen.com]

- 14. Targeting Apoptotic Pathway of Cancer Cells with Phytochemicals and Plant-Based Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy | MDPI [mdpi.com]

- 16. Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 19. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

Introduction: The Central Role of Keto-Acids in Biology and Drug Discovery

An In-Depth Technical Guide to the Discovery, Isolation, and Structural Elucidation of Novel Keto-Acids

Keto-acids are a class of organic compounds characterized by the presence of both a carboxylic acid and a ketone functional group.[1][2] Their classification into alpha (α), beta (β), and gamma (γ) keto-acids is determined by the position of the ketone group relative to the carboxyl group.[1][2] These molecules are far more than simple metabolic intermediates; they are pivotal players in fundamental biochemical pathways, including the Krebs cycle and glycolysis.[1][2] Alpha-keto acids, for instance, are direct products of amino acid deamination and serve as precursors for their synthesis, placing them at the crossroads of protein and carbohydrate metabolism.[2]

The biological significance of keto-acids extends to cellular signaling and disease pathology.[1][3] For example, accumulations of specific branched-chain keto-acids are hallmark indicators of metabolic disorders like Maple Syrup Urine Disease (MSUD).[4][5] Furthermore, their roles in energy homeostasis, particularly as alternative fuel sources for the brain during periods of low glucose, underscore their therapeutic potential.[3][6] The ubiquitous nature of keto-acids and their deep involvement in metabolic regulation make them attractive targets for new drug development and critical biomarkers for disease diagnostics.[6]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It outlines an integrated, field-proven workflow for the discovery of novel keto-acids from complex biological matrices, their subsequent isolation and purification, and their definitive structural characterization. The methodologies presented are grounded in the principles of analytical chemistry and are designed to ensure scientific rigor and reproducibility.

Part 1: Discovery & Screening — The Hunt for Novelty

The initial phase of discovery hinges on a systematic approach to sample preparation and the application of high-sensitivity analytical platforms to detect putative novel keto-acids within complex biological mixtures.

Sample Source Selection and Preparation

The choice of biological matrix is dictated by the research hypothesis. Common sources include plasma, urine, tissue homogenates, cell cultures, and natural product extracts from plants or microorganisms.[4][5][7] Given the inherent instability of certain keto-acids like oxaloacetic acid, which are prone to degradation, rapid sample processing or immediate chemical stabilization is paramount to preserve the integrity of the analytes.[8][9]

A critical first step in sample preparation is the removal of proteins, which can interfere with downstream analysis. This is typically achieved through precipitation with organic solvents like methanol or the use of acids such as perchloric acid.[10][11] Subsequent extraction, often using liquid-liquid or solid-phase extraction (SPE) techniques, serves to concentrate the keto-acids and remove interfering substances like salts and lipids.[12]

The Imperative of Derivatization

Direct analysis of keto-acids, particularly by Gas Chromatography (GC), is often infeasible due to their low volatility and thermal instability.[13] Derivatization is a chemical modification process that is essential for several reasons:[13][14][15]

-

Increased Volatility: Converts polar carboxyl and keto groups into less polar, more volatile forms suitable for GC analysis.

-

Improved Thermal Stability: Creates stable derivatives that can withstand the high temperatures of the GC injector without degrading.

-

Enhanced Chromatography: Reduces polarity, leading to sharper, more symmetrical peaks and minimizing interactions with the analytical column.

-

Prevention of Tautomerism: "Locks" the keto group into a single form, preventing the keto-enol tautomerism that would otherwise result in multiple analytical peaks for a single compound.[13][14]

Screening Platforms: GC-MS and LC-MS/MS

GC-MS is a powerful tool for screening, especially for identifying novel metabolites. The most robust and widely used derivatization method is a two-step process of oximation followed by silylation.[13][15]

Experimental Protocol 1: Two-Step Oximation and Silylation for GC-MS

-

Oximation: To a dried sample extract, add 50 µL of methoxyamine hydrochloride (MeOx) solution (e.g., 20 mg/mL in pyridine).[13] Vortex thoroughly.

-

Incubate the mixture at 37°C for 90 minutes to protect the keto functional group.[13]

-

Silylation: After cooling, add 80 µL of a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Incubate at 37°C for 30 minutes to derivatize the acidic protons (e.g., on the carboxyl group).[14]

-

Centrifuge the sample to pellet any precipitate.

-

Transfer the supernatant to an autosampler vial for immediate GC-MS analysis.

LC-MS/MS offers the advantage of analyzing samples in a liquid phase, which can be gentler on thermally labile compounds. While direct analysis is sometimes possible, derivatization is still frequently employed to enhance sensitivity and chromatographic performance.

Experimental Protocol 2: OPD Derivatization for LC-MS/MS This protocol is adapted from methods used for branched-chain keto-acid analysis.[11]

-

Sample Preparation: To 100 µL of deproteinized sample supernatant, add an internal standard (e.g., a ¹³C-labeled keto-acid).[11]

-

Derivatization: Add 0.5 mL of 12.5 mM o-phenylenediamine (OPD) in 2 M HCl.[11] Vortex briefly.

-

Incubate the mixture at 80°C for 20 minutes to form stable quinoxalinol derivatives.[11]

-

Extraction: Cool the reaction on ice for 10 minutes. Transfer to a glass tube containing a drying agent (e.g., Na₂SO₄) and add 0.5 mL of ethyl acetate to extract the derivatives.[11]

-

Vortex and centrifuge at 500g for 15 minutes.

-

Transfer the organic (top) layer to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in a suitable mobile phase for LC-MS/MS injection.[11]

Part 2: Isolation & Purification — From Crude Extract to Pure Compound

Once a potential novel keto-acid is detected, the next crucial step is to isolate it in a pure form. This is essential for unambiguous structural elucidation and subsequent biological activity testing. A multi-step chromatographic strategy is typically employed.

Initial Fractionation: Column Chromatography

For a large-scale extract, initial purification is often performed using silica gel column chromatography.[7][12] This technique separates compounds based on their polarity.

Experimental Protocol 3: Silica Gel Column Chromatography

-

Column Packing: Prepare a silica gel column using a non-polar solvent (e.g., hexane) as the slurry and mobile phase.

-

Sample Loading: Dissolve the crude extract in a minimal amount of a non-polar solvent and load it onto the top of the silica gel bed.

-

Elution: Begin elution with the non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by introducing a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.[12]

-

Fraction Collection: Collect eluting solvent in a series of fractions.

-

Monitoring: Spot each fraction onto a Thin-Layer Chromatography (TLC) plate, develop the plate in an appropriate solvent system, and visualize the spots (e.g., using a UV lamp or chemical stain) to identify fractions containing the compound of interest.[12]

-

Pool the fractions that contain the target compound, as identified by TLC, and evaporate the solvent.

High-Resolution Purification: HPLC

The final purification step typically involves High-Performance Liquid Chromatography (HPLC), which offers superior resolution. A reverse-phase C18 column is commonly used for separating moderately polar compounds like keto-acids.[4][16]

Part 3: Structural Elucidation — Defining the Molecule

Determining the exact chemical structure of a purified novel compound requires a combination of modern spectroscopic techniques. No single method is sufficient; rather, the data from each are pieced together like a puzzle to reveal the complete structure.[12][17]

Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HRMS): Techniques like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap MS provide a highly accurate mass measurement of the parent ion. This accuracy allows for the determination of the compound's elemental formula, which is a critical first step.[4][18]

-

Tandem Mass Spectrometry (MS/MS): In this technique, the parent ion is isolated and fragmented. The resulting fragmentation pattern provides clues about the molecule's structure. For ketones, a characteristic fragmentation is α-cleavage (cleavage of the bond adjacent to the carbonyl group), which helps to locate the position of the ketone.[4][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise atomic connectivity of a molecule.[7]

-

¹H NMR: Reveals the chemical environment of all hydrogen atoms, their relative numbers (through integration), and which protons are adjacent to each other (through spin-spin splitting).[19][20]

-

¹³C NMR and DEPT: Shows the number of unique carbon atoms and their type (CH₃, CH₂, CH, or quaternary C). The chemical shifts are highly informative; for keto-acids, characteristic signals appear around 170-185 ppm for the carboxylic acid carbon and >200 ppm for the ketone carbon.[19][21][22]

-

2D NMR: Experiments like COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) are used to definitively piece together the entire molecular skeleton.[7][23]

Table 1: Typical ¹³C NMR Chemical Shift Ranges for Keto-Acid Moieties

| Carbon Type | Chemical Shift (ppm) |

| Ketone Carbonyl (C=O) | 195 - 220 |

| Carboxyl Carbonyl (COOH) | 170 - 185 |

| α-Carbon (to Ketone) | 30 - 50 |

| α-Carbon (to Carboxyl) | 40 - 65 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies. For a keto-acid, the spectrum will show:[22]

-

A very broad O-H stretch from ~2500-3500 cm⁻¹ for the carboxylic acid.

-

A C=O stretch from ~1700-1725 cm⁻¹ for the ketone.

-

A C=O stretch from ~1700-1725 cm⁻¹ for the carboxylic acid, often overlapping with the ketone stretch.

Part 4: Final Validation — Synthesis and Stereochemistry

Confirmation by Chemical Synthesis

The ultimate proof of a proposed structure is its total chemical synthesis.[24][25] Once synthesized, the spectroscopic data (NMR, MS) and chromatographic retention time of the synthetic standard are compared to those of the isolated natural compound. An exact match provides definitive confirmation of the structure. Common synthetic routes to α-keto acids include the oxidation of α-hydroxy acids or alkenes.[25][26]

Determination of Chirality

Many keto-acids are chiral, and their biological activity is often enantiomer-specific. Therefore, determining the absolute stereochemistry is a critical final step. This is typically achieved through chiral chromatography, where the racemic compound (or a derivative) is separated into its individual enantiomers using a chiral stationary phase (chiral column) or by forming diastereomers with a chiral derivatizing agent.[27][28][29]

Conclusion

References

-

Keto acid - Wikipedia. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

-

Keto Acids: Definition, Structure, and Role in Biochemistry - Tuscany Diet. (2023, November 9). Tuscany Diet. Retrieved January 17, 2026, from [Link]

-

(PDF) Ketones in the Life Sciences – Biochemistry, Metabolism, and Medicinal Significances. (2025, December 15). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2025, March 9). YouTube. Retrieved January 17, 2026, from [Link]

-

Ketogenic amino acid - Wikipedia. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

-

Ketones in the Life Sciences – Biochemistry, Metabolism, and Medicinal Significances. (n.d.). IntechOpen. Retrieved January 17, 2026, from [Link]

-

Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. (2018, January 11). MDPI. Retrieved January 17, 2026, from [Link]

-

Analysis of intracellular α-keto acids by HPLC with fluorescence detection. (n.d.). RSC Publishing. Retrieved January 17, 2026, from [Link]

-

Analysis of intracellular α-keto acids by HPLC with fluorescence detection. (2020, April 8). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

-

Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism | Analytical Chemistry. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]

-

(PDF) Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. (2018, January 8). ResearchGate. Retrieved January 17, 2026, from [Link]

-

2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. (2013, October 31). PMC - NIH. Retrieved January 17, 2026, from [Link]

-

Measurement of alpha-keto acids in plasma using an amino acid analyzer. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

-

Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry. (n.d.). PMC - NIH. Retrieved January 17, 2026, from [Link]

-

Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

-

Detection of α-keto acids by derivatization with DNP. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Determination of selected α-keto acids in dried blood samples using HPLC with fluorescence detection. (2025, August 5). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Carbon-13 NMR investigations on the structure of .alpha.-keto acids in aqueous solution | The Journal of Organic Chemistry. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]

-

Separation and estimation of blood keto acids by paper chromatography. (n.d.). PMC - NIH. Retrieved January 17, 2026, from [Link]

-

Spectroscopy Methods of structure determination • Nuclear Magnetic Resonances (NMR) Spectroscopy (Sections 13.3. (n.d.). Retrieved January 17, 2026, from [Link]

-

a-Ketoisovaleric Acid - Rupa Health. (n.d.). Rupa Health. Retrieved January 17, 2026, from [Link]

-

Thin-layer chromatography of keto acid dinitrophenylhydrazones of biological interest. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

- Structure Determination from Spectra (2) (H NMR, C NMR, IR) [Ketones, Alkanes, Alcohols). (2021, January 14). YouTube. Retrieved January 17, 2026, from https://www.youtube.

-

α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

-

Isolation and Characterization of Nuciferoic Acid, a Novel Keto Fatty Acid with Hyaluronidase Inhibitory Activity from Cocos nucifera Linn. Endocarp. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

-

Using NMR Spectroscopy To Elucidate the Effect of Substituents on Keto-Enol Equilibria. (2025, August 10). ResearchGate. Retrieved January 17, 2026, from [Link]

-

(Cyanomethylene)phosphoranes as Novel Carbonyl 1,1-Dipole Synthons: An Efficient Synthesis of .alpha.-Keto Acids, Esters, and Amides | The Journal of Organic Chemistry. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]

-

Synthesis and properties of the .alpha.-keto acids | Chemical Reviews. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]

-

Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2025, June 17). Bohrium. Retrieved January 17, 2026, from [Link]

-

Development of a New LC-MS/MS Method for the Quantification of Keto Acids. (2016, June 9). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Advances in structure elucidation of small molecules using mass spectrometry. (n.d.). PMC - NIH. Retrieved January 17, 2026, from [Link]

-

Structure Elucidation from Spectroscopic Data in Organic Chemistry. (2019, March 2). YouTube. Retrieved January 17, 2026, from [Link]

-

Unlock the Secrets of Chiral Resolution in Organic Compounds!. (2021, February 9). YouTube. Retrieved January 17, 2026, from [Link]

-

(PDF) Isolation and Characterization of Nuciferoic Acid, a Novel Keto Fatty Acid with Hyaluronidase Inhibitory Activity from Cocos nucifera Linn. Endocarp. (2018, December 13). ResearchGate. Retrieved January 17, 2026, from [Link]

-

5.8: Resolution: Separation of Enantiomers - Chemistry LibreTexts. (2015, July 5). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

- US8299293B2 - Process for preparing α-keto acids and derivatives thereof - Google Patents. (n.d.). Google Patents.

-

Strategies for chiral separation: from racemate to enantiomer. (2023, September 27). Chemical Science (RSC Publishing). Retrieved January 17, 2026, from [Link]

-

Enantiomeric Recognition and Separation by Chiral Nanoparticles. (n.d.). PMC - NIH. Retrieved January 17, 2026, from [Link]

Sources

- 1. Keto acid - Wikipedia [en.wikipedia.org]

- 2. tuscany-diet.net [tuscany-diet.net]

- 3. researchgate.net [researchgate.net]

- 4. Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry [mdpi.com]

- 5. a-Ketoisovaleric Acid | Rupa Health [rupahealth.com]

- 6. Ketones in the Life Sciences – Biochemistry, Metabolism, and Medicinal Significances [ouci.dntb.gov.ua]

- 7. Isolation and Characterization of Nuciferoic Acid, a Novel Keto Fatty Acid with Hyaluronidase Inhibitory Activity from Cocos nucifera Linn. Endocarp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Measurement of alpha-keto acids in plasma using an amino acid analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. m.youtube.com [m.youtube.com]

- 15. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Analysis of intracellular α-keto acids by HPLC with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 17. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. m.youtube.com [m.youtube.com]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. vanderbilt.edu [vanderbilt.edu]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]

- 26. Current Status of Research on Synthesis of α-Keto Acids and Their Esters : Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 27. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]

- 29. Enantiomeric Recognition and Separation by Chiral Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Theoretical Yield of 7-(3,4-Dimethoxyphenyl)-7-oxoheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of 7-(3,4-Dimethoxyphenyl)-7-oxoheptanoic acid, a valuable intermediate in pharmaceutical and fine chemical synthesis. The primary synthetic route detailed is the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with pimelic anhydride. This document offers a deep dive into the reaction mechanism, a step-by-step experimental protocol, and a thorough calculation of the theoretical yield. Furthermore, it includes a preparatory step for pimelic anhydride from pimelic acid, safety precautions, and characterization data. The guide is structured to provide both a theoretical understanding and a practical framework for the successful laboratory synthesis of the target compound.

Introduction and Significance

This compound is a keto-acid derivative whose structural motif is of significant interest in medicinal chemistry and drug development. The presence of the dimethoxyphenyl group, a common feature in many biologically active molecules, coupled with a seven-carbon chain terminating in a carboxylic acid, provides a versatile scaffold for the synthesis of more complex molecular architectures. The strategic importance of this compound lies in its potential as a building block for novel therapeutic agents.

The synthesis of this molecule is most effectively achieved through the Friedel-Crafts acylation, a cornerstone of organic synthesis for the formation of carbon-carbon bonds to aromatic rings.[1] This guide will focus on the acylation of the electron-rich veratrole with pimelic anhydride, a reaction catalyzed by a Lewis acid, typically anhydrous aluminum chloride.[2]

Synthetic Strategy and Core Principles

The synthesis of this compound is a two-step process, beginning with the preparation of the acylating agent, pimelic anhydride, followed by the Friedel-Crafts acylation of veratrole.

Preparation of Pimelic Anhydride

Pimelic anhydride is not as readily available commercially as pimelic acid. Therefore, its synthesis from the corresponding dicarboxylic acid is a necessary preliminary step. This is typically achieved through dehydration, which can be facilitated by reagents such as acetic anhydride or thionyl chloride.[1] The use of acetic anhydride is often preferred due to its effectiveness and the relatively straightforward workup.

The reaction involves the nucleophilic attack of one carboxylic acid group on the other, which has been activated by the dehydrating agent. The subsequent elimination of a water molecule results in the formation of the cyclic anhydride.

Friedel-Crafts Acylation of Veratrole

The core of the synthesis is the Friedel-Crafts acylation of veratrole. This reaction is a classic example of electrophilic aromatic substitution.[1] The key steps are:

-

Formation of the Acylium Ion: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), activates the pimelic anhydride by coordinating to one of the carbonyl oxygens. This polarization facilitates the cleavage of a carbon-oxygen bond, leading to the formation of a highly electrophilic acylium ion.

-

Electrophilic Attack: The electron-rich veratrole acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. The methoxy groups of veratrole are ortho-, para-directing and activating, leading to substitution primarily at the position para to one of the methoxy groups.

-

Rearomatization: The resulting intermediate, a resonance-stabilized carbocation (the sigma complex), loses a proton to restore the aromaticity of the ring, yielding the final product.

It is crucial to use a stoichiometric amount of the Lewis acid catalyst because both the reactant anhydride and the product ketone can form complexes with it.[3]

Experimental Protocols

Synthesis of Pimelic Anhydride from Pimelic Acid

Materials:

-

Pimelic acid

-

Acetic anhydride

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, combine pimelic acid (1 equivalent) with an excess of acetic anhydride (e.g., 2-3 equivalents).

-

Attach a reflux condenser and heat the mixture to reflux (approximately 140-150°C) for 2-3 hours.[4]

-

After the reaction is complete, allow the mixture to cool slightly.

-

Set up a distillation apparatus and carefully distill off the excess acetic anhydride and the acetic acid byproduct.

-

The remaining residue is pimelic anhydride, which can be used in the next step, in some cases without further purification. For higher purity, vacuum distillation can be employed.

Synthesis of this compound

Materials:

-

Pimelic anhydride

-

Veratrole (1,2-dimethoxybenzene)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Round-bottom flask with a magnetic stirrer

-

Addition funnel

-

Ice bath

-

Hydrochloric acid (HCl), concentrated and dilute solutions

-

Separatory funnel

-

Sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and an addition funnel, suspend anhydrous aluminum chloride (2.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).[5]

-

Cool the suspension to 0°C using an ice bath.

-

In a separate flask, dissolve pimelic anhydride (1 equivalent) in anhydrous dichloromethane and add this solution to the addition funnel.

-

Add the pimelic anhydride solution dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, add veratrole (1 equivalent), also dissolved in a small amount of anhydrous dichloromethane, dropwise to the reaction mixture over 30 minutes, again keeping the temperature at 0°C.

-

Once the addition of veratrole is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Caution: This process is highly exothermic and will release HCl gas. Perform this step in a well-ventilated fume hood.

-

Transfer the quenched mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with dilute hydrochloric acid, followed by water, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to yield pure this compound.

Theoretical Yield Calculation

The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency. The calculation is based on the stoichiometry of the balanced chemical equation and the molar masses of the reactants.

Step 1: Molar Masses

| Compound | Chemical Formula | Molar Mass ( g/mol ) |

| Veratrole | C₈H₁₀O₂ | 138.17 |

| Pimelic Acid | C₇H₁₂O₄ | 160.17[6] |

| Pimelic Anhydride | C₇H₁₀O₃ | 142.15 |

| Aluminum Chloride | AlCl₃ | 133.34 |

| This compound | C₁₅H₂₀O₅ | 280.32 |

Step 2: Balanced Chemical Equation

C₇H₁₀O₃ (Pimelic Anhydride) + C₈H₁₀O₂ (Veratrole) --(AlCl₃)--> C₁₅H₂₀O₅ (this compound)

The stoichiometry of the reaction is 1:1.

Step 3: Identifying the Limiting Reactant

To calculate the theoretical yield, we first need to identify the limiting reactant. Let's assume we start with:

-

10.0 g of Veratrole

-

10.3 g of Pimelic Anhydride (assuming a 1:1 molar ratio to veratrole)

Moles of Veratrole: 10.0 g / 138.17 g/mol = 0.0724 mol

Moles of Pimelic Anhydride: 10.3 g / 142.15 g/mol = 0.0725 mol

In this case, with these specific masses, veratrole is the limiting reactant as it is present in a slightly smaller molar amount.

Step 4: Calculating the Theoretical Yield

Since the reaction stoichiometry is 1:1, the moles of the product will be equal to the moles of the limiting reactant.

Moles of Product: 0.0724 mol

Theoretical Yield (in grams): 0.0724 mol * 280.32 g/mol = 20.29 g

Therefore, the theoretical yield of this compound for this specific example is 20.29 grams.

Visualizing the Synthesis

Workflow of the Synthesis

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism

Caption: Mechanism of the Friedel-Crafts acylation of veratrole with pimelic anhydride.

Safety and Handling

-

Anhydrous Aluminum Chloride: Highly corrosive and reacts violently with water, releasing HCl gas. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][7]

-

Acetic Anhydride: Corrosive and a lachrymator. Its fumes are highly irritating. It should be dispensed in a fume hood, and contact with skin and eyes should be avoided.[3]

-

Dichloromethane: A volatile and potentially harmful solvent. All operations should be conducted in a well-ventilated fume hood.

-

Hydrochloric Acid: Corrosive and can cause severe burns. Handle with care, wearing appropriate PPE.

-

Quenching Procedure: The quenching of the reaction mixture is highly exothermic and releases HCl gas. This step must be performed slowly and in a fume hood with the sash pulled down.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Melting Point: A sharp melting point range indicates a high degree of purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl (C=O) of the ketone and carboxylic acid, and the C-O stretches of the methoxy groups and the carboxylic acid.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Conclusion

This technical guide has outlined a robust and reliable method for the synthesis of this compound via Friedel-Crafts acylation. By following the detailed experimental protocols and adhering to the safety precautions, researchers can confidently produce this valuable intermediate for further applications in drug discovery and materials science. The provided theoretical yield calculation serves as a benchmark for evaluating the efficiency of the synthesis.

References

- BenchChem. (2025).

- University of Liverpool. (n.d.).

- Master Organic Chemistry. (2018). EAS Reactions (3)

- Scirp.org. (2017).

- University of Michigan. (n.d.).

- Scribd. (n.d.).

- Semantic Scholar. (2022).

-

Organic Syntheses. (n.d.). Acetic Formic Anhydride. Retrieved from [Link]

-

Wikipedia. (n.d.). Pimelic acid. Retrieved from [Link]

- Google Patents. (n.d.). US2826609A - Process for the manufacture of pimelic acid.

- BenchChem. (2025). Application Notes and Protocols: Friedel-Crafts Acylation using 4-Nitrobenzoyl Chloride and AlCl₃.

- ResearchGate. (2025). Structural Basis for the Friedel-Crafts Alkylation in Cylindrocyclophane Biosynthesis.

- Google Patents. (n.d.). CN100999489A - Purifying process of 7-ethyl tryptol.

- 12BL Experiment 10: Friedel Crafts Acyl

-

PubChem. (n.d.). 5,7,3',4'-Tetrahydroxy-6,8-dimethoxyflavone. Retrieved from [Link]

- University of Liverpool. (n.d.).

-

Organic Syntheses. (n.d.). Pimelic acid. Retrieved from [Link]

- YouTube. (2020).

-

PubChem. (n.d.). 2-(3,4-Dimethoxyphenyl)-7-hydroxy-4H-1-benzopyran-4-one. Retrieved from [Link]

- PMC. (2019).

- ResearchGate. (2025).

- Google Patents. (n.d.). EP0004641A2 - Process for preparing carboxylic anhydrides.

Sources

- 1. echemi.com [echemi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 4. EP0004641A2 - Process for preparing carboxylic anhydrides - Google Patents [patents.google.com]

- 5. websites.umich.edu [websites.umich.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

7-(3,4-Dimethoxyphenyl)-7-oxoheptanoic acid spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Characterization of 7-(3,4-Dimethoxyphenyl)-7-oxoheptanoic acid

Introduction

This compound is a bifunctional molecule incorporating a veratrole (1,2-dimethoxybenzene) moiety linked to a heptanoic acid chain via a ketone functional group. This structure presents features of interest to researchers in medicinal chemistry and materials science, where the interplay between the aromatic and aliphatic domains can influence biological activity and physical properties. Accurate structural elucidation and confirmation are paramount for any application, forming the bedrock of reproducible scientific research.